molecular formula C5H6ClNO4S2 B15093664 4-(methylsulfonyl)-1H-pyrrole-2-sulfonyl chloride

4-(methylsulfonyl)-1H-pyrrole-2-sulfonyl chloride

Cat. No.: B15093664
M. Wt: 243.7 g/mol
InChI Key: TVDAFUVVEHITII-UHFFFAOYSA-N
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Description

4-Methanesulfonyl-1H-pyrrole-2-sulfonyl chloride is an organosulfur compound with the molecular formula C5H6ClNO4S2. It is a derivative of pyrrole, featuring both methanesulfonyl and sulfonyl chloride functional groups. This compound is primarily used in research and industrial applications due to its reactivity and versatility in chemical synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methanesulfonyl-1H-pyrrole-2-sulfonyl chloride typically involves the sulfonation of pyrrole derivatives. One common method is the reaction of pyrrole with chlorosulfonic acid (ClSO3H) under controlled conditions. The reaction is highly exothermic and requires careful temperature control, usually between -20°C to 0°C, to prevent decomposition .

Industrial Production Methods

In an industrial setting, the production of 4-methanesulfonyl-1H-pyrrole-2-sulfonyl chloride can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring high yields and purity. The process involves the gradual addition of chlorosulfonic acid to a pyrrole solution, followed by purification steps such as distillation or crystallization .

Chemical Reactions Analysis

Types of Reactions

4-Methanesulfonyl-1H-pyrrole-2-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, and thiols.

    Oxidizing Agents: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Catalysts: Palladium-based catalysts for coupling reactions.

Major Products

Scientific Research Applications

4-Methanesulfonyl-1H-pyrrole-2-sulfonyl chloride is utilized in various scientific research fields:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of sulfonamide and sulfonate derivatives.

    Biology: Employed in the modification of biomolecules for studying protein functions and interactions.

    Medicine: Investigated for its potential in drug development, especially in the synthesis of pharmacologically active sulfonamides.

    Industry: Applied in the production of specialty chemicals, dyes, and polymers

Mechanism of Action

The mechanism of action of 4-methanesulfonyl-1H-pyrrole-2-sulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, facilitating the formation of sulfonamide and sulfonate bonds. This reactivity is exploited in various chemical transformations, making it a valuable intermediate in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methanesulfonyl-1H-pyrrole-2-sulfonyl chloride is unique due to its dual functional groups, which provide enhanced reactivity and versatility in chemical synthesis. Its pyrrole backbone also offers additional sites for functionalization, making it a valuable compound in the development of complex molecules .

Properties

Molecular Formula

C5H6ClNO4S2

Molecular Weight

243.7 g/mol

IUPAC Name

4-methylsulfonyl-1H-pyrrole-2-sulfonyl chloride

InChI

InChI=1S/C5H6ClNO4S2/c1-12(8,9)4-2-5(7-3-4)13(6,10)11/h2-3,7H,1H3

InChI Key

TVDAFUVVEHITII-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CNC(=C1)S(=O)(=O)Cl

Origin of Product

United States

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